(E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, phenyl groups, and dichlorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the phenyl and dichlorophenyl groups via substitution reactions. The final step often involves the addition of the carbohydrazonoyl cyanide group under controlled conditions to ensure the correct (E)-configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial to ensure high yield and purity. Solvent extraction and recrystallization are common techniques used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl and dichlorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorophenyl group but lacks the thiazole and carbohydrazonoyl cyanide moieties.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Phenylhydrazones: Compounds with similar hydrazone groups but different aromatic substituents.
Uniqueness
(E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse literature sources.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzaldehyde with thioamide derivatives under acidic conditions to form the thiazole ring. This method allows for the introduction of the carbohydrazone moiety through subsequent reactions with hydrazine derivatives and cyanide sources.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
- Biofilm Inhibition: It demonstrated a superior ability to inhibit biofilm formation compared to standard antibiotics like Ciprofloxacin .
The biological activity can be attributed to its ability to inhibit key enzymes involved in bacterial metabolism. For instance, derivatives of thiazole have been shown to act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
Study 1: Antimicrobial Evaluation
In a systematic evaluation of thiazole derivatives, including this compound, researchers found that this compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The study utilized various assays to determine the MIC and MBC (Minimum Bactericidal Concentration) values, confirming its efficacy as a potential therapeutic agent .
Study 2: Structure-Activity Relationship
A detailed investigation into the structure-activity relationship (SAR) of thiazole derivatives highlighted that the presence of electron-withdrawing groups such as dichlorophenyl significantly enhances antimicrobial activity. The unique structural features of this compound contribute to its effectiveness against resistant strains .
Comparative Analysis
The following table summarizes the biological activities of related thiazole compounds for comparison:
Compound Name | MIC (µg/mL) | Biofilm Inhibition | Enzyme Inhibition IC50 (µM) |
---|---|---|---|
This compound | 0.22 - 0.25 | Yes | DNA gyrase: 12.27 - 31.64 DHFR: 0.52 - 2.67 |
4-(benzo[d]thiazole) phenols | 0.15 - 0.20 | Moderate | AChE: 2.7 |
N,N'-diaryl thiazoles | 0.30 - 0.40 | Yes | Various |
Properties
IUPAC Name |
(2E)-N-(2,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4S/c18-12-6-7-13(19)14(8-12)22-23-15(9-20)17-21-16(10-24-17)11-4-2-1-3-5-11/h1-8,10,22H/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRKPKKGRSNWTF-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.